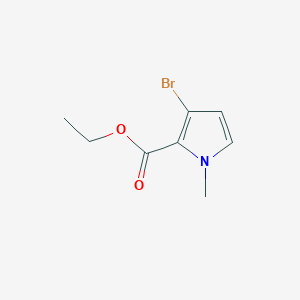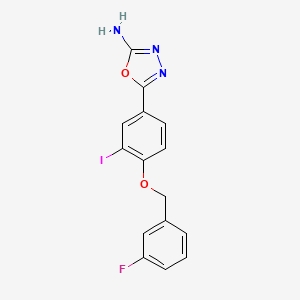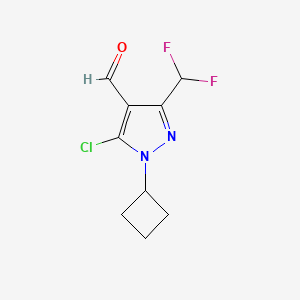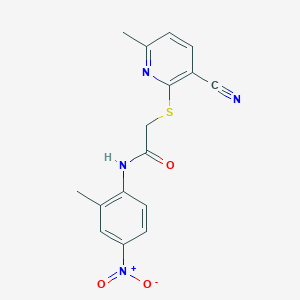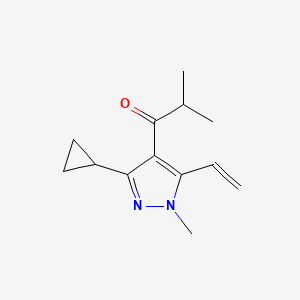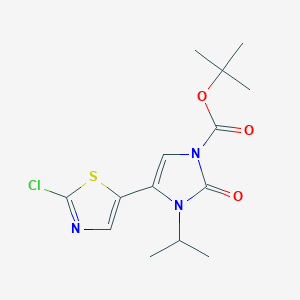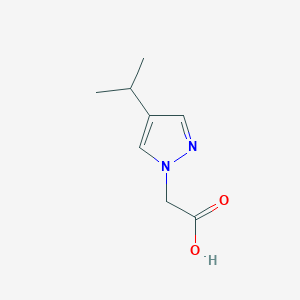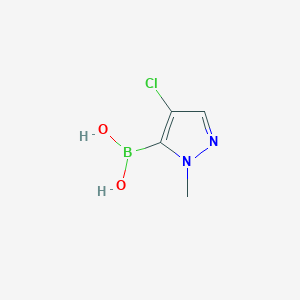
(4-Chloro-1-methyl-1H-pyrazol-5-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-1-methyl-1H-pyrazol-5-YL)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a chlorine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Chloro-1-methyl-1H-pyrazol-5-YL)boronic acid can be synthesized through several methods. One common approach involves the reaction of 1-methyl-4-bromo-1H-pyrazole with triisopropyl borate under specific conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-1-methyl-1H-pyrazol-5-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Boronic Acids: Resulting from oxidation reactions.
Substituted Pyrazoles: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-1-methyl-1H-pyrazol-5-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of (4-Chloro-1-methyl-1H-pyrazol-5-YL)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating catalytic reactions such as the Suzuki-Miyaura coupling. The boronic acid group interacts with the metal center, enabling the transfer of organic groups and the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but lacks the chlorine substituent.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Contains an additional ethyl group and a carboxylic acid group instead of the boronic acid group.
Eigenschaften
Molekularformel |
C4H6BClN2O2 |
|---|---|
Molekulargewicht |
160.37 g/mol |
IUPAC-Name |
(4-chloro-2-methylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C4H6BClN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2,9-10H,1H3 |
InChI-Schlüssel |
OOMKKPQNFKTFQH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=NN1C)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


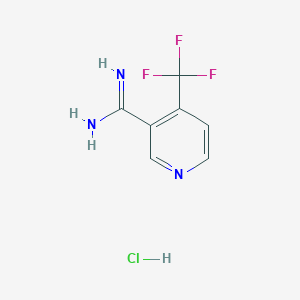
![2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11776599.png)
![(4-Amino-7-(tetrahydrofuran-3-yl)imidazo[5,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B11776606.png)
![(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11776609.png)
